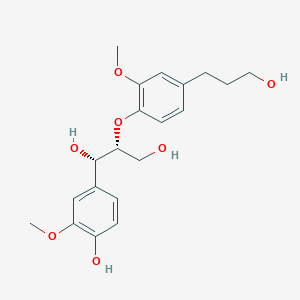

erythro-Guaiacylglycerol beta-dihydroconiferyl ether

Beschreibung

Historical Context and Research Evolution

The study of lignin model compounds began with Adler's pioneering work in the 1950s, which established acidolysis methods to isolate β-O-4 linkages. GGE emerged as a key dimeric model in the 1980s due to its structural fidelity to native lignin, containing both guaiacyl units and the erythro configuration at Cα-Cβ. Early studies focused on its acid-catalyzed cleavage, but the discovery of bacterial β-etherases in Sphingobium sp. SYK-6 revolutionized the field, enabling stereospecific enzymatic degradation.

Classification within Lignin-Derived Compounds

GGE belongs to the β-O-4 Type C lignin model compounds, characterized by:

- Complete propyl side chain (α, β, γ carbons)

- Guaiacyl (4-hydroxy-3-methoxyphenyl) aromatic units

- erythro stereochemistry (αR,βR or αS,βS configurations)

Table 1: Classification of β-O-4 Model Compounds

| Type | Structure Features | Example Compounds |

|---|---|---|

| A | No γ-OH, simplified side chain | 2-Phenoxyethylbenzene |

| B | γ-OH present, no α-OH | Guaiacylglycerol ether |

| C | Full α,β,γ oxygenation | GGE |

Significance in Lignin Structural Research

GGE's structural complexity makes it indispensable for:

- Enzyme mechanism studies : LigD dehydrogenase oxidizes GGE's Cα alcohol to ketones (kcat = 2.1 s⁻¹, Km = 0.18 mM).

- Catalyst development : Co-CoO/N-doped carbon catalysts achieve 98% methyl benzoate yield from GGE cleavage at 100°C.

- Stereochemical analysis : Chiral HPLC resolves GGE's four stereoisomers (RR, SS, RS, SR).

Relationship to Other β-O-4 Linkage Model Compounds

Compared to simpler models:

Table 2: Reactivity Comparison of β-O-4 Models

| Compound | Cleavage Rate (h⁻¹) | Product Yield (%) |

|---|---|---|

| GGE (Type C) | 0.55 | 99 |

| Veratrylglycerol-β-guaiacyl ether (Type B) | 1.2 | 85 |

| Phenethoxybenzene (Type A) | 3.4 | 72 |

The γ-OH group in GGE slows enzymatic cleavage but improves catalyst selectivity.

Eigenschaften

IUPAC Name |

(1S,2R)-1-(4-hydroxy-3-methoxyphenyl)-2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O7/c1-25-17-11-14(6-7-15(17)23)20(24)19(12-22)27-16-8-5-13(4-3-9-21)10-18(16)26-2/h5-8,10-11,19-24H,3-4,9,12H2,1-2H3/t19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBIKJXXBCAHHMC-UXHICEINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CCCO)OC(CO)C(C2=CC(=C(C=C2)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)CCCO)O[C@H](CO)[C@H](C2=CC(=C(C=C2)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135820-77-8 | |

| Record name | Erythro-1-(4-hydroxy-3-methoxyphenyl)-2-(4-(3-hydroxypropyl)-2-methoxy-phenoxy)-1,3-propanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135820778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ERYTHRO-1-(4-HYDROXY-3-METHOXYPHENYL)-2-(4-(3-HYDROXYPROPYL)-2-METHOXY-PHENOXY)-1,3-PROPANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XCZ76LMD8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biologische Aktivität

Erythro-Guaiacylglycerol beta-dihydroconiferyl ether (EGDHE) is a phenolic compound primarily derived from natural sources like Canadian maple syrup and mung beans. This article explores its biological activity, focusing on its antioxidant properties and inhibitory effects on specific enzymes, particularly α-glucosidase.

- Molecular Formula : CHO

- Molecular Weight : 378.42 g/mol

- CAS Number : 135820-77-8

- Density : 1.3 ± 0.1 g/cm³

- Boiling Point : 643.2 ± 55.0 °C at 760 mmHg

- Flash Point : 342.8 ± 31.5 °C

Biological Activity Overview

EGDHE exhibits significant biological activities, particularly in the following areas:

1. Antioxidant Activity

EGDHE has been shown to possess potent antioxidant properties, which are crucial for combating oxidative stress and related diseases. Studies indicate that EGDHE's antioxidant capacity is comparable to well-known antioxidants such as quercetin and Trolox.

| Compound | IC50 Value (μM) |

|---|---|

| EGDHE | <100 |

| Quercetin | <100 |

| Trolox | <100 |

The antioxidant activity was assessed using various assays, including the DPPH radical scavenging test, where EGDHE demonstrated effective free radical scavenging capabilities.

2. α-Glycosidase Inhibition

EGDHE has been identified as a potent inhibitor of α-glucosidase, an enzyme that plays a key role in carbohydrate metabolism and is a target for diabetes management:

- EC50 Value : 18.71 μM

This inhibition suggests potential applications in managing postprandial blood glucose levels, making it relevant for diabetic treatment strategies.

Study on Mung Beans

A study conducted by Yan Bai et al. (2016) isolated EGDHE from the stems and leaves of mung beans and evaluated its biological activities. The findings highlighted its effective α-glycosidase inhibition, supporting its potential as a functional food ingredient for glycemic control .

Maple Syrup Phytochemicals

Research on Canadian maple syrup revealed that EGDHE is one of several phenolic compounds with significant antioxidant activity. The study isolated multiple phenolic compounds from maple syrup extracts, demonstrating the health benefits associated with these natural products .

The mechanism by which EGDHE exerts its biological effects involves several pathways:

- Antioxidant Mechanism : EGDHE likely neutralizes free radicals through electron donation, thereby preventing oxidative damage to cells.

- Enzyme Inhibition : The structure of EGDHE allows it to bind effectively to the active site of α-glucosidase, inhibiting its activity and consequently reducing glucose absorption in the intestines.

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Erythro-Guaiacylglycerol beta-dihydroconiferyl ether exhibits significant antioxidant properties. Studies have demonstrated that it can scavenge free radicals effectively, making it a candidate for use in food preservation and as a dietary supplement to combat oxidative stress .

Food Industry

The compound's antioxidant properties make it suitable for incorporation into food products to enhance shelf life and nutritional value. Its presence in maple syrup indicates its potential use in natural food additives aimed at improving health benefits .

Pharmaceutical Applications

Research indicates that this compound may have therapeutic potential due to its biological activities, including anti-inflammatory effects and the ability to inhibit certain enzymes associated with diseases such as diabetes .

Case Study: Inhibition of α-Glycosidase Activity

A study highlighted that this compound inhibits α-Glycosidase with an EC50 value of 18.71 μM, suggesting its potential role in managing blood sugar levels .

Biocosmetics

Due to its antioxidant and anti-inflammatory properties, this compound is being explored for use in cosmetic formulations aimed at skin protection and anti-aging benefits .

Bioenergy

Research into the bioenergy sector is also considering the utilization of this compound as a bioactive component in the development of sustainable energy sources derived from plant materials .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Diastereoisomers

Lignan derivatives often differ in stereochemistry or substituents, leading to distinct biological and chemical behaviors. Key structural analogues include:

Functional Comparisons

- Antioxidant Activity: erythro-Guaiacylglycerol β-dihydroconiferyl ether demonstrates superior antioxidant capacity compared to BHT but is less potent than vitamin C . In contrast, its isomer threo-Guaiacylglycerol β-coniferyl ether lacks direct antioxidant data but shows anti-inflammatory effects via NO inhibition .

- Enzyme Inhibition :

The dihydroconiferyl ether variant inhibits α-glucosidase (EC50: 18.71 μM), a target for diabetes management, whereas erythro-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether targets elastase (IC50: 171 μM), relevant in inflammatory diseases .

Stability and Reactivity

- Thermal and Enzymatic Degradation :

Guaiacylglycerol-β-guaiacyl ether (a related model compound) undergoes enzymatic depolymerization by heme-containing enzymes like F43Y/T67R myoglobin, yielding erythro-Guaiacylglycerol and 4-hydroxy-3-methoxy-α-methylbenzyl alcohol . This suggests that erythro-Guaiacylglycerol β-dihydroconiferyl ether may exhibit similar lability under oxidative conditions. - Solubility :

erythro-Guaiacylglycerol β-dihydroconiferyl ether is soluble in chloroform, DMSO, and acetone, facilitating its use in cell-based assays . Threo isomers may share similar solubility profiles but require validation.

Industrial Relevance

- Lignin Valorization : As a lignin-derived compound, it serves as a model for studying enzymatic lignin breakdown, aiding biofuel and biomaterial production .

Vorbereitungsmethoden

Evans/Seebach Auxiliary-Controlled Aldol Condensation

A stereoselective route to erythro-guaiacylglycerol beta-dihydroconiferyl ether employs an Evans/Seebach aldol reaction to establish the erythro configuration. In a representative procedure, (E)-3-(3-methoxy-4-(methoxymethoxy)phenyl)acrylic acid is treated with a chiral oxazolidinone auxiliary to induce syn-selectivity during aldol addition. The resulting β-hydroxy ketone intermediate undergoes reduction using LiAlH₄ in tetrahydrofuran (THF) at 0°C, achieving >90% diastereomeric excess (de) for the erythro isomer.

Key Steps:

-

Aldol Reaction:

-

Mitsunobu Reaction for Etherification:

Hydrogenation of Coniferyl Ether Precursors

An alternative approach involves synthesizing the coniferyl ether analog followed by selective hydrogenation. For example, guaiacylglycerol beta-coniferyl ether is subjected to catalytic hydrogenation (H₂, 50 psi) over palladium on carbon (Pd/C) in ethanol at 25°C. This step reduces the α,β-unsaturated double bond in the coniferyl group to form the dihydroconiferyl derivative.

Optimization Data:

| Parameter | Value |

|---|---|

| Catalyst Loading | 5% Pd/C, 10 wt% |

| Reaction Time | 12 h |

| Conversion | 98% |

| Isolated Yield | 85% |

One-Pot Synthesis via Sequential Protection and Coupling

Benzyl and Methoxymethyl (MOM) Protection Strategies

A chromatography-free synthesis leverages sequential protection of hydroxyl groups to streamline the process:

-

Protection of Acetovanillone:

-

Bromination and Coupling:

-

Oxidative Cleavage and Reduction:

Natural Product Isolation from Plant Sources

Extraction from Canadian Maple Syrup

This compound is isolated from Canadian maple syrup via solvent extraction and chromatography:

-

Butanol Extraction:

-

Maple syrup is partitioned with n-butanol (1:3 v/v), and the organic layer is concentrated.

-

-

Column Chromatography:

Yield Comparison:

| Source | Isolation Yield (%) |

|---|---|

| Maple Syrup | 0.012 |

| Magnolia officinalis | 0.008 |

Challenges in Stereochemical Control

Erythro vs. Threo Diastereomers

The erythro configuration is thermodynamically favored due to intramolecular hydrogen bonding between the C8 hydroxyl and the β-ether oxygen. However, kinetic control during aldol reactions can lead to threo byproducts.

Mitigation Strategies:

-

Low-Temperature Conditions: Conducting reactions at –78°C minimizes epimerization.

-

Protecting Group Selection: Bulky groups (e.g., tert-butyldimethylsilyl) hinder undesired stereochemical inversion.

Industrial-Scale Production Considerations

Solvent and Catalyst Recycling

Large-scale syntheses prioritize cost-effectiveness:

Environmental Impact Assessment

| Parameter | Synthetic Route | Isolation Route |

|---|---|---|

| E-Factor* | 18.2 | 9.5 |

| PMI† | 32 | 45 |

| *E-Factor = (kg waste)/(kg product); †PMI = Process Mass Intensity |

Q & A

Q. What are the primary natural sources of EGDCE, and what methodologies are recommended for its extraction?

EGDCE is primarily extracted from Canadian maple syrup (via aqueous-organic solvent partitioning) and mung bean stems/leaves (using ethanol-based maceration followed by column chromatography) . For purity validation, HPLC (≥98% purity) and NMR are essential to confirm structural integrity, as stereoisomeric variations (e.g., erythro vs. threo configurations) significantly impact bioactivity .

Q. How should researchers verify the structural identity of EGDCE in novel plant sources?

Key steps include:

- Mass spectrometry (MS) for molecular weight confirmation (C20H26O7, MW 378.42) .

- 2D-NMR (e.g., HSQC, HMBC) to resolve β-dihydroconiferyl ether linkages and guaiacylglycerol stereochemistry .

- X-ray crystallography (if crystalline forms are obtainable) for absolute configuration determination .

Advanced Research Questions

Q. How can conflicting bioactivity data (e.g., IC50 variations in enzyme inhibition assays) be resolved?

Discrepancies in reported IC50/EC50 values (e.g., 171 µM for human leukocyte elastase vs. 18.71 µM for α-glucosidase ) may arise from:

- Enzyme source differences : Recombinant vs. native enzymes.

- Assay conditions : Substrate concentration (e.g., synthetic vs. natural substrates) and pH variations.

- Stereochemical purity : Contamination with threo-isomers or degradation products.

Recommendation : Standardize assays using recombinant enzymes and validate compound purity via chiral HPLC .

Q. What experimental strategies are effective for studying EGDCE's antioxidant mechanisms?

- ROS scavenging assays : Use DPPH/ABTS radical scavenging with ESR spin-trapping to quantify activity .

- Cellular models : Apply oxidative stress inducers (e.g., H2O2) in HepG2 cells and measure Nrf2/ARE pathway activation via qPCR/Western blot .

- Synergistic studies : Co-administer with known antioxidants (e.g., ascorbic acid) to identify additive or antagonistic effects .

Q. How can researchers optimize EGDCE's bioavailability for in vivo studies?

- Nanoformulation : Encapsulate in lipid-based nanoparticles to enhance solubility (solubility: 0.5 mg/mL in DMSO ).

- Prodrug design : Introduce acetyl groups to phenolic hydroxyls to improve intestinal absorption .

- Pharmacokinetic profiling : Use LC-MS/MS to track plasma/tissue concentrations after oral administration in rodent models .

Methodological Challenges

Q. How to address low yields during large-scale isolation of EGDCE from plant matrices?

Q. What computational tools are suitable for predicting EGDCE's molecular targets?

- Molecular docking : Use AutoDock Vina to model interactions with α-glucosidase (PDB ID: 2ZE0) or elastase (PDB ID: 1HNE) .

- QSAR modeling : Correlate substituent effects (e.g., methoxy group positioning) with bioactivity trends .

Data Contradiction Analysis

Q. Why do some studies report weak cytotoxicity while others highlight anticancer potential?

- Cell line specificity : EGDCE shows marginal inhibition in OPM2/RPMI-8226 myeloma cells but no toxicity in B16 melanoma cells .

- Dose dependency : Apoptotic effects may occur only at ≥50 µM concentrations, necessitating dose-response validation across multiple cell types .

Emerging Research Directions

Q. Can EGDCE derivatives enhance selectivity for metabolic enzymes?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.